1-(4-Pyridoyl)-4-methylsemicarbazide

Description

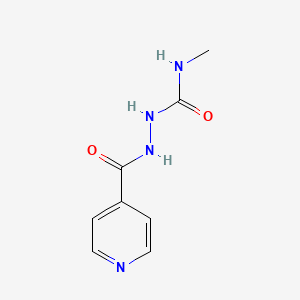

1-(4-Pyridoyl)-4-methylsemicarbazide is a semicarbazide derivative characterized by a pyridine ring substituted at the 4-position and a methyl group at the N-4 position of the semicarbazide backbone. Its synthesis typically involves the reaction of 4-pyridinecarboxylic acid hydrazide with methyl isothiocyanate under reflux conditions in methanol, followed by crystallization .

Properties

Molecular Formula |

C8H10N4O2 |

|---|---|

Molecular Weight |

194.19 g/mol |

IUPAC Name |

1-methyl-3-(pyridine-4-carbonylamino)urea |

InChI |

InChI=1S/C8H10N4O2/c1-9-8(14)12-11-7(13)6-2-4-10-5-3-6/h2-5H,1H3,(H,11,13)(H2,9,12,14) |

InChI Key |

DLBPXFZKFHDYEI-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)NNC(=O)C1=CC=NC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(4-Pyridoyl)-4-methylsemicarbazide with its analogs based on structural features, reactivity, and spectral properties.

Pyridoyl Substitution Position

The position of the pyridoyl group significantly influences chemical behavior:

- 1-(2-Pyridoyl)-4-methylsemicarbazide and 1-(3-Pyridoyl)-4-methylsemicarbazide : These isomers exhibit distinct electronic environments due to the pyridine nitrogen’s position. For example, 4-pyridoyl derivatives (as in the target compound) often display enhanced resonance stabilization compared to 2- or 3-substituted analogs, affecting their reactivity in cyclization reactions .

N-Methyl Substitution Patterns

- 1-(4-Pyridoyl)-2-methylsemicarbazide : The methyl group at N-2 instead of N-4 alters tautomeric equilibria. Studies on triazine derivatives reveal that N-2 methylated compounds (e.g., 5,6-diphenyl-3-hydroxy-1,2,4-triazine N-2-methyl derivatives) exhibit UV absorption maxima at ~270 nm, whereas N-4 methylated analogs (like the target compound) show maxima at ~290 nm due to differences in conjugation .

- Unsubstituted Semicarbazides : Compounds lacking the N-methyl group, such as 1-(4-pyridoyl)semicarbazide, demonstrate higher polarity and lower thermal stability compared to methylated derivatives.

Heterocyclic Derivatives

This compound serves as a precursor for heterocyclic systems:

- Triazolinones: Reaction with ethoxyacetic anhydride yields 1-chlorocarbonyl-3-ethoxymethyl-4-methyl-1,2,4-triazolin-5-one (m.p. 107°C), a herbicidal agent. This contrasts with analogs derived from 2-ethylsemicarbazide, which form less thermally stable triazolinones .

- Imidazole Derivatives : When reacted with imidazolecarboximidates, 4-methylsemicarbazides form 1-(imidazolecarboximidoyl)-4-methylsemicarbazides (e.g., IIIH), which exhibit distinct antibacterial properties compared to 2-ethylsemicarbazide analogs (e.g., IIIG) .

Key Data Tables

Table 1: Spectral and Physical Properties of Selected Semicarbazides

*Predicted based on analogous systems .

Critical Analysis of Divergent Findings

- Tautomeric Stability: Evidence from triazine derivatives suggests that N-2 methyl substitution stabilizes the N-2H tautomer, while N-4 substitution (as in the target compound) may favor alternate conformations.

- Synthetic Yields: 4-Methylsemicarbazide derivatives often achieve higher yields in triazolinone synthesis (~82%) compared to ethyl-substituted analogs, likely due to steric and electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.